N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxyphenylmethyl group and a 4-methyl group
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the major human neurotransmitter dopamine .
Mode of Action
Dmpea, a structurally similar compound, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide might interact with its targets in a similar manner, potentially inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.
Biochemical Pathways
Given its structural similarity to dmpea, it may influence the dopamine pathway
Result of Action
If it acts similarly to dmpea, it may increase the availability of monoamine neurotransmitters, potentially leading to changes in neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired benzamide product after purification.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where 3,4-dimethoxyphenylboronic acid is coupled with 4-methylbenzoyl chloride in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and is closely related to mescaline.
N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: This compound shares a similar structural motif and is used in various chemical and biological studies.
N-(2,4-Dimethoxyphenyl)methyl-N-(2-pyridin-2-ylethyl)oxamide: This compound is synthesized for its taste-enhancing properties and has applications in food chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)17(19)18-11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQDDCYHGLLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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